(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Description
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.247. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A significant application involves the synthesis of cyclopropyl-containing amino acids and peptidomimetics. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This compound has also been applied in the synthesis of bicyclic peptidomimetics, showcasing its versatility as a building block for the development of geometrically constrained molecules (Limbach et al., 2009).
Catalysis and Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, maintaining the enantiomeric purity from the cyclopropane to the acyclic product, highlights the chemical's utility in enantioselective synthesis processes (Lifchits & Charette, 2008). Additionally, the ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions demonstrates its role in facilitating reactions that add to molecular complexity without the need for transition metals (Ortega & Csákÿ, 2016).
Enzyme Inhibition
Compounds derived from cyclopropane ring-opening have been identified as effective inhibitors of enzymes like cytosolic carbonic anhydrase I and II, as well as acetylcholinesterase. These findings suggest potential therapeutic applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Conformational Studies
The structure and conformation analysis of cyclopropyl derivatives provide insights into the electronic effects of substituents on the cyclopropane ring. This research aids in understanding the steric and electronic factors influencing the reactivity and stability of cyclopropyl-containing compounds (Korp, Bernal, & Fuchs, 1983).
Properties
IUPAC Name |
(1S,2S)-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(7(16)17)4-6(10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXILWDGWNYMH-QUBYGPBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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